5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
The compound 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a pyrrolidine sulfonyl group, and a chlorophenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the chlorophenyl moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: is unique due to its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-18-6-2-1-5-16(18)14-24-21-19(13-23)25-20(29-21)15-7-9-17(10-8-15)30(27,28)26-11-3-4-12-26/h1-2,5-10,24H,3-4,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUTOIHSKBKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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